molecular formula C19H17ClNO3P B295406 Diphenyl amino(4-chlorophenyl)methylphosphonate

Diphenyl amino(4-chlorophenyl)methylphosphonate

Cat. No. B295406
M. Wt: 373.8 g/mol
InChI Key: XYWOIRSXJAXQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl amino(4-chlorophenyl)methylphosphonate (DCMP) is a chemical compound that belongs to the class of organophosphorus compounds. It is a white crystalline solid and is used in various scientific research applications. DCMP is synthesized by the reaction of diphenylamine with 4-chlorobenzyl chloride followed by reaction with triethyl phosphite.

Mechanism of Action

Diphenyl amino(4-chlorophenyl)methylphosphonate acts as a cholinesterase inhibitor by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which results in increased cholinergic activity. Diphenyl amino(4-chlorophenyl)methylphosphonate also has antitumor activity and works by inhibiting the activity of DNA topoisomerase II.
Biochemical and Physiological Effects:
Diphenyl amino(4-chlorophenyl)methylphosphonate has various biochemical and physiological effects. It has been shown to increase cholinergic activity in the brain, which can improve cognitive function. Diphenyl amino(4-chlorophenyl)methylphosphonate has also been shown to have antitumor activity by inhibiting the activity of DNA topoisomerase II. However, Diphenyl amino(4-chlorophenyl)methylphosphonate is also toxic and can lead to cholinergic crisis if not used properly.

Advantages and Limitations for Lab Experiments

Diphenyl amino(4-chlorophenyl)methylphosphonate has several advantages for lab experiments. It is a potent cholinesterase inhibitor and can be used to study the effects of increased cholinergic activity. Diphenyl amino(4-chlorophenyl)methylphosphonate also has antitumor activity and can be used as a tool in cancer research. However, Diphenyl amino(4-chlorophenyl)methylphosphonate is also toxic and can lead to cholinergic crisis if not used properly. It is important to use proper safety precautions when handling Diphenyl amino(4-chlorophenyl)methylphosphonate in the lab.

Future Directions

For Diphenyl amino(4-chlorophenyl)methylphosphonate research include its potential use in the treatment of Alzheimer's disease, as a pesticide, and as a tool in cancer research.

Synthesis Methods

Diphenyl amino(4-chlorophenyl)methylphosphonate is synthesized by the reaction of diphenylamine with 4-chlorobenzyl chloride followed by reaction with triethyl phosphite. The reaction takes place in the presence of a base and a solvent. The yield of Diphenyl amino(4-chlorophenyl)methylphosphonate is around 50-60% and the purity can be increased by recrystallization.

Scientific Research Applications

Diphenyl amino(4-chlorophenyl)methylphosphonate is widely used in scientific research for its various applications. It is used as a cholinesterase inhibitor and has been studied for its potential use in the treatment of Alzheimer's disease. Diphenyl amino(4-chlorophenyl)methylphosphonate has also been studied for its antitumor activity and is used as a tool in cancer research. Diphenyl amino(4-chlorophenyl)methylphosphonate is also used as a pesticide and has been studied for its potential use in pest control.

properties

IUPAC Name

(4-chlorophenyl)-diphenoxyphosphorylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClNO3P/c20-16-13-11-15(12-14-16)19(21)25(22,23-17-7-3-1-4-8-17)24-18-9-5-2-6-10-18/h1-14,19H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWOIRSXJAXQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)Cl)N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClNO3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.